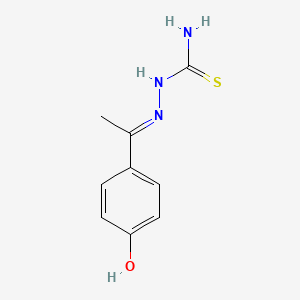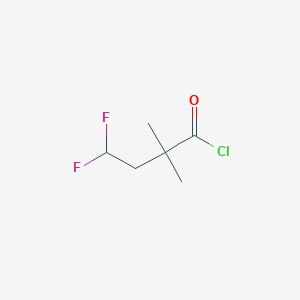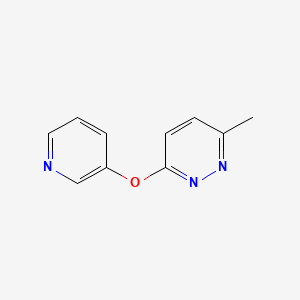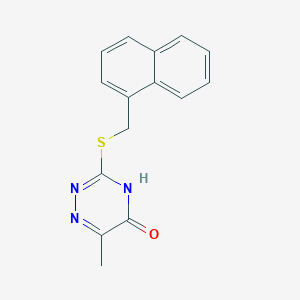
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by the presence of a thiosemicarbazone group attached to a 4-hydroxyphenyl ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone typically involves the condensation of 4-hydroxyacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or neutral medium, often using ethanol as a solvent. The reaction conditions may include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The thiosemicarbazone group can chelate metal ions, which may also contribute to its biological activity by disrupting metal-dependent processes in cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazones: A class of compounds with similar structures and biological activities.
Hydroxyphenyl derivatives: Compounds with a hydroxyphenyl group that exhibit various biological activities.
Uniqueness
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is unique due to the presence of both the hydroxyphenyl and thiosemicarbazone groups, which confer a combination of properties that can be exploited for specific applications. Its ability to form metal complexes and its diverse biological activities make it a compound of interest in multiple research fields.
Propiedades
Número CAS |
5351-80-4 |
|---|---|
Fórmula molecular |
C9H11N3OS |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
Clave InChI |
BIEMWXMGBNTEMI-WDZFZDKYSA-N |
SMILES isomérico |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |
SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)](/img/structure/B6432534.png)




![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL](/img/structure/B6432603.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)

